Dexafen
Description
Contextualization within Glucocorticoid Chemistry and Biological Systems
Glucocorticoids are a class of steroid hormones that play crucial roles in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. Endogenous glucocorticoids, such as cortisol, are produced by the adrenal cortex. Synthetic glucocorticoids are designed to mimic or enhance the effects of natural glucocorticoids, often with modifications to improve potency, selectivity, or pharmacokinetic properties. researchgate.net
"Dexafen," described as a synthetic glucocorticoid closely related to dexamethasone (B1670325), is noted for exhibiting potent anti-inflammatory and immunosuppressive properties. smolecule.com These effects are primarily mediated through binding to the glucocorticoid receptor (GR), an intracellular receptor found in most cell types. researchgate.netsmw.chnih.govepo.org Upon binding, the activated GR complex translocates to the nucleus and modulates gene expression, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators like interleukins and tumor necrosis factor-alpha. smolecule.comnih.gov
The biological activity of synthetic glucocorticoids like "this compound" is characterized by their influence on various biological systems. Beyond their anti-inflammatory and immunosuppressive actions, they can also impact metabolic processes. smolecule.comsmw.ch
Nomenclature and Chemical Classification of this compound
The nomenclature surrounding "this compound" presents some complexity based on available data. It is associated with the CAS Registry Number 96686-64-5. lookchem.comguidechem.comnih.govsmolecule.com While some sources link this CAS number and the name "this compound" to a complex molecular formula (C59H86Cl2FNO7), representing a combination product, others provide a simpler molecular formula (C22H29FO5) for "this compound" (CAS 96686-64-5), which is identical to that of Dexamethasone. lookchem.comguidechem.comnih.govnih.govsmolecule.com
Based on the description of "this compound" as a synthetic glucocorticoid closely related to dexamethasone and characterized by a fluorinated structure, it is classified within the corticosteroid class, specifically as a synthetic glucocorticoid. smolecule.comoatext.com The molecular formula C22H29FO5 suggests a structure derived from the pregnane (B1235032) core, a characteristic of corticosteroids, with specific substitutions including a fluorine atom. nih.gov
Available chemical properties for "this compound" (CAS 96686-64-5) with the molecular formula C22H29FO5 include:
| Property | Value | Source |
| CAS Number | 96686-64-5 | lookchem.comguidechem.com |
| Molecular Formula | C22H29FO5 | lookchem.comguidechem.com |
| Molecular Weight | 392.46 g/mol (for C22H29FO5) | guidechem.com |
| Boiling Point | 568.2°C at 760 mmHg (Predicted) | lookchem.comguidechem.com |
| Flash Point | 297.5°C (Predicted) | lookchem.comguidechem.com |
| Density | 1.32 g/cm³ (Predicted) | lookchem.comguidechem.com |
| Vapor Pressure | 2.81E-15 mmHg at 25°C (Predicted) | lookchem.com |
| Refractive Index | 1.591 (Predicted) | lookchem.comguidechem.com |
Note: Some sources provide a significantly higher molecular weight (1011.2 g/mol ) corresponding to the combination product formulation. nih.govsmolecule.com
Historical Context of Scientific Development for Fluorinated Corticosteroids
The development of synthetic corticosteroids represents a significant advancement in medicinal chemistry and therapeutics. Following the isolation and structural determination of natural corticosteroids like cortisone (B1669442) and hydrocortisone (B1673445) in the mid-20th century, research focused on synthesizing analogs with improved pharmacological profiles. oatext.comclinexprheumatol.orgnih.govijdvl.com
A key development was the introduction of halogen atoms, particularly fluorine, into the steroid structure. Fluorination at specific positions, such as the 9α position, was found to significantly enhance glucocorticoid potency while reducing mineralocorticoid activity. oatext.comclinexprheumatol.org This selectivity is highly desirable for therapeutic applications where potent anti-inflammatory and immunosuppressive effects are needed without causing excessive sodium and water retention. oatext.com
The synthesis of fluorinated corticosteroids like Dexamethasone, which is structurally related to or potentially identical to the compound referred to as "this compound" with the formula C22H29FO5, marked a crucial step in this historical development. nih.govoatext.com Dexamethasone, developed in 1957 and approved in 1958, is a prominent example of a highly potent synthetic glucocorticoid with a fluorine atom at the 9α position and a methyl group at the 16α position, contributing to its enhanced glucocorticoid activity and minimal mineralocorticoid effects. nih.govoatext.com The scientific efforts in synthesizing and evaluating such fluorinated analogs paved the way for the development of a range of potent corticosteroids used in various medical disciplines. oatext.comnih.govijdvl.comresearchgate.net
Structure
2D Structure
Properties
CAS No. |
96686-64-5 |
|---|---|
Molecular Formula |
C59H86Cl2FNO7 |
Molecular Weight |
1011.2 g/mol |
IUPAC Name |
benzyl-dodecyl-dimethylazanium;4-chlorophenol;(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;5-methyl-2-propan-2-ylphenol;chloride |
InChI |
InChI=1S/C22H29FO5.C21H38N.C10H14O.C6H5ClO.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-7(2)9-5-4-8(3)6-10(9)11;7-5-1-3-6(8)4-2-5;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;13-15,17-18H,4-12,16,19-20H2,1-3H3;4-7,11H,1-3H3;1-4,8H;1H/q;+1;;;/p-1/t12?,15-,16-,17?,19-,20-,21?,22-;;;;/m0..../s1 |
InChI Key |
RRQAFKDLLNSONH-RIWODDSKSA-M |
Isomeric SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.CC1=CC(=C(C=C1)C(C)C)O.C1=CC(=CC=C1O)Cl.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC(=C(C=C1)C(C)C)O.C1=CC(=CC=C1O)Cl.[Cl-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies of Dexafen
Established Synthetic Pathways for Dexafen and Related Glucocorticoids
The synthesis of this compound typically originates from readily available steroid precursors and involves a series of precise chemical transformations to introduce the necessary functional groups and structural features.
Multi-step Synthesis from Pregnan-11,20-dione Derivatives
One established pathway for the synthesis of this compound begins with pregnan-11,20-dione derivatives. A multi-stage process starting from 3α-acetoxy-16-pregnen-11,20-dione has been reported. This route involves reacting the starting material with methylmagnesium bromide in the presence of lithium bromide to introduce the 16α-methyl group, yielding 3α-hydroxy-16α-methylpregnan-11,20-dione. Subsequent steps include the addition of a 17α-hydroxyl group, typically through enol acetylation, epoxidation, and hydrolysis. Further transformations involve the introduction of a hydroxyl group at C21, oxidation at C3, bromination at C4, and dehydrogenation at C1-C2. The distinctive fluorine atom at C9 and the hydroxyl group at C11β are introduced through a sequence involving epoxide formation and subsequent ring opening with hydrofluoric acid. chemicalbook.com
Chemical Transformations from 16β-Methylprednisolone Acetate (B1210297) (e.g., Dehydration, Bromination, Epoxidation, Ring Opening)
A common and well-documented synthetic route to this compound involves chemical transformations starting from 16β-methylprednisolone acetate wikipedia.orgrevistadechimie.ro. This precursor already possesses several key structural features of corticosteroids. The synthesis from 16β-methylprednisolone acetate involves the following key steps:
Dehydration: 16β-Methylprednisolone acetate is dehydrated to form the 9,11-dehydro derivative. wikipedia.orgrevistadechimie.ro
Bromination: The 9,11-dehydro derivative is reacted with a source of hypobromite, such as basic N-bromosuccinimide, to form the 9α-bromo-11β-hydrin derivative. wikipedia.org
Epoxidation: The 9α-bromo-11β-hydrin derivative undergoes ring closure to form an epoxide. wikipedia.orgrevistadechimie.ro
Ring Opening: The epoxide ring is opened by reaction with hydrogen fluoride, typically in tetrahydrofuran (B95107), to yield this compound, which features the characteristic 9α-fluoro-11β-hydroxyl configuration. wikipedia.orgrevistadechimie.ro
This sequence of reactions precisely introduces the fluorine atom at C9 and the hydroxyl group at C11β, crucial for this compound's activity.
Synthesis of this compound Phosphate (B84403) Salts for Esterification
This compound itself is practically insoluble in water fishersci.cafda.gov. To improve its solubility and enable intravenous administration, it is often converted into water-soluble salts, such as this compound sodium phosphate nih.gov. The synthesis of this compound phosphate salts involves the esterification of the hydroxyl group at the C21 position with phosphoric acid. One method involves reacting this compound with pyrophosphoryl chloride in an organic solvent like tetrahydrofuran at low temperatures to form dexamethasone (B1670325) phosphate. google.comgoogle.com This phosphate intermediate is then typically neutralized with a sodium base, such as sodium bicarbonate or sodium hydroxide, to form the sodium salt google.comgoogle.com. Dexamethasone 21-phosphate disodium (B8443419) salt is a common pro-drug form that is converted to the active this compound in vivo sigmaaldrich.com.
Development of this compound Analogues and Prodrugs for Modulated Functionality
To enhance therapeutic efficacy, improve targeting, control release, or alter pharmacokinetic profiles, this compound is often modified to create analogues and prodrugs. These strategies involve conjugating this compound to various molecules or incorporating it into supramolecular assemblies.
Conjugation with Polymeric Systems (e.g., Polyethylene (B3416737) Glycol, Hyaluronic Acid)
Conjugation of this compound to polymeric systems is a widely explored strategy to develop prodrugs with modulated properties.
Polyethylene Glycol (PEG): Pegylation of this compound involves covalently linking this compound to polyethylene glycol chains. This conjugation can improve water solubility, increase circulation half-life, and enable targeted delivery. digitellinc.comacs.orgnih.govgoogle.comnih.gov PEG-Dexafen conjugates can be synthesized using various coupling strategies, often involving a cleavable linker between this compound and the PEG chain to allow for the release of the active drug at a target site. For instance, acid-labile hydrazone bonds have been used to link this compound to PEG, enabling drug release in acidic environments characteristic of inflammation or endosomes/lysosomes acs.orgnih.govnih.gov. Research has shown that PEG-Dexafen conjugates can exhibit sustained drug release and improved therapeutic effects compared to free this compound in certain models acs.orgnih.gov. The molecular weight and architecture (linear, branched) of the PEG can influence the conjugate's properties, including thermoresponsiveness and drug release profiles digitellinc.comgoogle.com.
Hyaluronic Acid (HA): Hyaluronic acid is a naturally occurring polysaccharide that is biocompatible and can be used for targeted drug delivery, particularly to tissues expressing CD44 receptors sci-hub.senih.govtandfonline.com. Conjugation of this compound to hyaluronic acid can be achieved through various chemical reactions, such as esterification or hydrazone formation, often utilizing reactive groups on both HA and this compound sci-hub.semdpi.comnih.govgoogle.com. HA-Dexafen conjugates have been investigated for targeted delivery to inflamed tissues, such as the lungs nih.gov. Studies have shown successful conjugation with high efficiency, and the release of active this compound can occur through the cleavage of the linker, such as ester bonds nih.gov. HA-Dexafen conjugates have demonstrated potential for CD44-mediated targeting and accumulation in specific cell types, suggesting a potential for reduced systemic exposure and improved therapeutic outcomes nih.gov.
Research findings on polymer conjugates highlight the ability to tune release profiles and potentially enhance targeting. For example, a study on four-arm PEG-Dexafen conjugates demonstrated that PEG molecular weight influenced thermoresponsive gelation and drug release, with lower pH values accelerating this compound release from hydrazone linkers digitellinc.com. Another study on click PEG-Dexafen conjugates linked via an acid-labile hydrazone bond showed sustained release at pH 5.0, while minimal release occurred at physiological pH nih.gov.
Esterification with Organic Acids for Supramolecular Assembly
Esterification of this compound with organic acids can lead to the formation of low-molecular-weight derivatives capable of self-assembly into supramolecular structures, such as hydrogels frontiersin.orgnih.govmdpi.com. This strategy allows for the creation of self-assembling drug delivery systems. By esterifying the hydroxyl group of this compound with dicarboxylic acids of varying chain lengths, such as succinic acid (SA), glutaric acid (GA), and adipic acid (AA), researchers have shown that the terminal motif of the esterified acid significantly impacts the self-assembly behavior and the resulting supramolecular structure frontiersin.orgnih.gov.
Studies have demonstrated that this compound esterified with succinic acid (Dex-SA) can spontaneously form hydrogels in aqueous solutions through auto-hydrolysis and self-assembly into uniform nanofibers frontiersin.orgnih.gov. Derivatives with longer dicarboxylic acids, like Dex-GA and Dex-AA, also formed hydrogels but with different morphologies (irregular particles) and mechanical strengths frontiersin.orgnih.gov. The self-assembly is driven by non-covalent interactions, and the hydrolysis of the ester bond can contribute to the gelation process and drug release frontiersin.orgnih.gov. This approach offers a method to modulate the macroscopic properties of the supramolecular assembly by tailoring the chemical structure of the esterifying organic acid frontiersin.orgnih.gov.
Data on the self-assembly of this compound derivatives esterified with dicarboxylic acids illustrates the impact of the organic acid chain length on hydrogel formation and morphology:
| This compound Derivative | Organic Acid Used | Self-Assembly Morphology | Hydrogel Formation Time (pH 7.4) |
| Dex-SA | Succinic Acid | Uniform Nanofibers | ~24 hours |
| Dex-GA | Glutaric Acid | Irregular Particles | ~48 hours |
| Dex-AA | Adipic Acid | Irregular Particles | ~72 hours |
| Dex-PA | Phthalic Acid | No Gelation (within 3 days) | > 3 days |
*Based on research findings on the self-assembly of dexamethasone derivatives frontiersin.orgnih.gov.
This research highlights the potential of using small molecule derivatization to create self-assembling systems for potential controlled release applications.
Strategies for Targeted Delivery through Chemical Modification
Targeted delivery of this compound aims to enhance its therapeutic efficacy while minimizing systemic exposure and associated side effects. Chemical modification plays a crucial role in achieving this by altering the compound's solubility, lipophilicity, and ability to conjugate with targeting moieties or be incorporated into delivery systems.
One prominent strategy involves the creation of prodrugs. By chemically masking the active hydroxyl groups, particularly at the C-21 position which is often involved in conjugation, prodrugs can exhibit improved solubility or lipophilicity, facilitating their encapsulation into nanoparticles or conjugation to carriers. mdpi.com For instance, esterification of the 21-hydroxyl group is a common approach to create lipophilic prodrugs like dexamethasone palmitate, which can be effectively encapsulated in nanoparticles such as PLGA-PEG nanoparticles for improved drug loading and sustained release. nih.gov Another approach involves conjugating this compound to amino acids or peptides to enhance aqueous solubility and enable transporter-targeted delivery, as demonstrated with amino acid and peptide prodrugs for ocular delivery. arvojournals.org
Conjugation to targeting ligands is another key strategy. This compound can be covalently linked to polymers, peptides, or antibodies that specifically bind to receptors or markers on target cells or tissues, such as inflamed joints or tumor cells. mdpi.comnih.gov For example, conjugation to polycationic chitosan (B1678972) has shown promise for targeted delivery to cartilage due to electrostatic interactions with the negatively charged extracellular matrix. nih.gov Similarly, conjugation to collagen type II-binding peptides can facilitate retention in cartilage. nih.gov
Encapsulation within nanoparticles, such as liposomes or mesoporous silica (B1680970) nanoparticles (MSNs), is a widely explored method for targeted delivery. nih.govexplorationpub.com Chemical modification of the nanoparticle surface with targeting ligands, such as peptides or folate, can direct the loaded this compound to specific cell types or tissues. nih.govtandfonline.com Amino-functionalized MSNs, for instance, can enhance the loading and controlled release of dexamethasone phosphate through electrostatic interactions. explorationpub.com
Research findings highlight the potential of these strategies. Studies have shown that liposomal formulations of this compound can improve drug efficacy in treating rheumatoid arthritis by enhancing accumulation in inflamed joints and reducing systemic toxicity in animal models. nih.gov Targeted delivery systems utilizing this compound conjugates or encapsulated in modified nanoparticles have demonstrated improved therapeutic outcomes in various disease models by concentrating the drug at the site of action. mdpi.comnih.govnih.govresearchgate.netnih.govnih.gov
Novel Derivatization Methods in Glucocorticoid Chemistry
Beyond conventional derivatization techniques, novel methods are being explored to synthesize this compound derivatives with enhanced properties or for analytical purposes. These methods often offer advantages in terms of efficiency, selectivity, or the ability to modify specific sites on the complex steroid structure.
Microwave-assisted derivatization (MAD) has emerged as a powerful technique for accelerating derivatization reactions of glucocorticoids, including this compound, particularly for analytical purposes like gas chromatography-mass spectrometry (GC-MS). core.ac.ukresearchgate.net This method can significantly reduce reaction times compared to traditional heating methods, enabling efficient silylation of hydroxyl groups, including the sterically hindered ones. core.ac.ukresearchgate.net
The use of novel derivatizing agents is also being investigated to improve the sensitivity and specificity of detection methods. For example, picolinoyl derivatization has been employed for the simultaneous quantification of corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). researchgate.net This method involves a simple one-step procedure yielding 21-monopicolinoyl derivatives, facilitating the sensitive measurement of multiple steroids. researchgate.net
On-tissue chemical derivatization (OTCD) coupled with mass spectrometry imaging is another novel approach, particularly useful for studying the spatial distribution of steroids in biological tissues. acs.org Hydrazine-forming reagents, for instance, have been used to target ketone-containing steroids on tissue sections, improving their detection and visualization by MALDI mass spectrometry imaging. acs.org
Furthermore, novel methodologies are being explored not only for analytical purposes but also for inducing specific biological effects. For example, this compound itself has been utilized in a novel differentiation method to induce neuronal differentiation in certain cell lines, demonstrating a unique application of the compound beyond its traditional anti-inflammatory roles. nih.gov
Molecular and Cellular Mechanisms of Action of Dexafen
Glucocorticoid Receptor (GR) Interactions and Signaling Transduction
The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. It is predominantly located in the cytoplasm in an inactive state, bound to a complex of chaperone proteins. Upon binding of a ligand such as Dexafen, the receptor undergoes a conformational change that triggers its activation and subsequent translocation to the nucleus.
Ligand Binding Dynamics and Receptor Affinity
This compound functions as a highly selective agonist for the glucocorticoid receptor (GR) wikipedia.org. This selectivity is a key characteristic that distinguishes it from endogenous corticosteroids like cortisol, which can bind to and activate both the GR and the mineralocorticoid receptor (MR) wikipedia.org. This compound exhibits minimal mineralocorticoid activity due to its low affinity for the MR wikipedia.org.
Research indicates that this compound binds to the ligand-binding domain of the GR with high affinity wikipedia.orggoogle.comgoogleapis.com. One study reported an affinity (Ki) for the GR of approximately 1.2 nM wikipedia.org. This high affinity ensures efficient binding and activation of the receptor even at relatively low concentrations of this compound. The binding event induces a crucial conformational change in the receptor protein, which is essential for the subsequent steps in the signaling pathway, including the dissociation of chaperone proteins and translocation to the nucleus epo.org.
Intracellular Glucocorticoid Receptor Translocation and Nuclear Entry
In its unbound state within the cytoplasm, the glucocorticoid receptor is typically sequestered in a complex with various chaperone proteins, including heat shock proteins (HSPs) such as HSP90, HSP70, and immunophilins epo.org. Upon this compound binding, the conformational change in the GR leads to the dissociation of this chaperone complex epo.org.
Following chaperone dissociation, the activated GR-Dexafen complex undergoes translocation into the cell nucleus epo.orggoogle.comphysionet.org. This process is facilitated by nuclear localization signals present within the GR protein sequence. The translocation allows the activated receptor to access the genetic material and exert its transcriptional regulatory functions epo.orggoogle.comphysionet.org. The movement of the GR from the cytoplasm to the nucleus is a critical step that enables the compound to influence gene expression directly.
Dissociation of Chaperone Proteins from the Receptor Complex
The interaction between the unbound GR and chaperone proteins, particularly HSP90, maintains the receptor in a conformation that is competent for ligand binding but prevents premature nuclear translocation and DNA binding epo.org. The binding of this compound to the GR disrupts the intricate interactions between the receptor and its associated chaperones epo.org. This dissociation is a prerequisite for the receptor's activation and its ability to translocate into the nucleus and interact with DNA epo.org. The release of chaperone proteins is a tightly regulated step that ensures the GR is only activated in the presence of its specific ligand.
Genomic Mechanisms of Transcriptional Modulation
Once inside the nucleus, the activated this compound-bound GR primarily modulates gene expression through genomic mechanisms. These mechanisms involve the interaction of the receptor with specific DNA sequences and the recruitment of co-regulator proteins, leading to either the activation (transactivation) or repression (transrepression) of target genes.
Binding to Glucocorticoid Response Elements (GREs) on DNA
A primary mechanism by which the activated GR influences gene expression is by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) epo.orggoogle.comphysionet.org. GREs are typically located in the promoter or enhancer regions of target genes. The activated GR-Dexafen complex, often as a dimer, recognizes and binds to these palindromic or imperfect palindromic DNA sequences epo.orggoogle.com.
Binding to GREs serves as a molecular switch, allowing the GR to recruit components of the transcriptional machinery and co-regulators to the vicinity of the gene epo.orggoogle.com. This direct DNA binding is a key mode of action for many of the transcriptional effects mediated by this compound.
Preclinical Research Paradigms and in Vitro Investigations of Dexafen
In Vitro Models for Assessing Cellular and Immunological Responses
In vitro models are widely used to evaluate the effects of compounds on various cellular and immunological responses relevant to inflammatory and autoimmune disorders. These models allow for the assessment of a compound's ability to modulate inflammation and immune cell activity.
Cell culture systems are standard tools for assessing the anti-inflammatory effects of compounds. These systems typically involve exposing inflammatory cells or cell lines, often stimulated with pro-inflammatory agents, to the compound of interest and measuring markers of inflammation. While Dexafen is listed among various corticosteroids and anti-inflammatory agents in patent literature, suggesting its potential relevance in this area, specific detailed research findings on this compound's performance in cell culture systems for anti-inflammatory effect assessment were not identified in the reviewed literature.
T-cell assays are essential in evaluating the immunosuppressive properties of compounds, as T cells play a central role in adaptive immunity and immunoinflammatory disorders. These assays can measure parameters such as T-cell proliferation, activation, and cytokine production in the presence of the compound. This compound is mentioned in documents discussing immunosuppressive agents and their mechanisms, including those targeting T-cell pathways. However, specific detailed results from T-cell assays specifically evaluating the immunosuppressive properties of this compound were not found in the examined sources.
Inflammatory mediators, such as cytokines, chemokines, and prostaglandins, are key players in the inflammatory response. Studies assessing the inhibition of their production by a compound provide insights into its anti-inflammatory mechanism. While the context in which this compound is mentioned suggests a potential role in inhibiting inflammatory processes, specific data detailing this compound's effects on the production of particular inflammatory mediators were not available in the retrieved information.
Evaluation of Immunosuppressive Properties in T-cell Assays
Preclinical Pharmacodynamics and Receptor Binding Analyses
Understanding how a compound interacts with its biological targets and the resulting downstream effects is part of preclinical pharmacodynamics and receptor binding analyses.
Receptor binding studies are conducted to determine how strongly a compound binds to specific receptors and its selectivity among different receptor subtypes. This is particularly relevant for compounds potentially acting via nuclear receptors like glucocorticoid receptors, which are targets for many anti-inflammatory steroids. This compound is mentioned in patent documents related to glucocorticoid receptor modulators and other compounds with potential anti-inflammatory activity. However, specific data on the receptor binding affinity and selectivity of this compound itself were not present in the search results.
Analyzing the molecular pathways affected by a compound in target cells helps to elucidate its mechanism of action at a deeper level. This can involve studying signal transduction cascades, gene expression changes, and protein modifications. While this compound is mentioned in the context of compounds relevant to immune and inflammatory pathways, specific detailed data on the molecular pathway analysis conducted for this compound in target cells were not found in the reviewed literature.
Determination of Receptor Binding Affinity and Selectivity
Novel Methodologies for Preclinical Characterization of Synthetic Glucocorticoids
This compound, a chemical compound identified as a drug combination containing dexamethasone (B1670325), dimethyllauryl benzylammonium, parachlorophenol, and thymol, includes a synthetic glucocorticoid (dexamethasone) as a key component. Preclinical characterization of synthetic glucocorticoids and related novel compounds increasingly employs advanced methodologies to gain a comprehensive understanding of their pharmacological profiles beyond traditional assays. These novel approaches aim to delineate mechanisms of action, assess receptor interactions, and identify potential biomarkers.
Novel methodologies in the preclinical characterization of synthetic glucocorticoids encompass a range of in vitro and in silico techniques. Receptor binding assays and reporter gene assays are fundamental for evaluating the affinity and activity of compounds at the glucocorticoid receptor (GR), as well as assessing selectivity against other steroid receptors like the mineralocorticoid receptor (MR) and progesterone (B1679170) receptor (PR). Studies on synthetic glucocorticoids and selective glucocorticoid receptor modulators (SEGRAMs) utilize these assays to differentiate between transactivation (associated with some adverse effects) and transrepression (associated with anti-inflammatory effects) pathways fishersci.ptsigmaaldrich.comguidetopharmacology.org. For instance, reporter gene assays can quantify the ability of a compound to activate or repress gene expression mediated by the GR.
Cell-based assays extending beyond simple reporter systems are also considered novel approaches. These include evaluating the impact of synthetic glucocorticoids on the expression of specific genes known to be regulated by GR, such as nfkbiaa and sgk1, using techniques like digital polymerase chain reaction (dPCR) invivochem.comfishersci.ca. These methods offer higher resolution and precision compared to traditional quantitative PCR. Furthermore, cell lines relevant to specific tissues or disease states are utilized to assess compound effects on relevant biological processes, such as the inhibition of osteoprotegerin release in osteoblast-like cells to understand potential impacts on bone metabolism fishersci.pt.
In addition to traditional in vitro pharmacological assays, advanced techniques are being explored for preclinical characterization. For example, the application of artificial intelligence (AI), specifically deep learning models, is being investigated to accelerate and automate the assessment of toxicological pathology in preclinical studies nih.gov. While this methodology is broader than just synthetic glucocorticoids, its application in analyzing tissue changes induced by compounds like those found in this compound represents a novel approach to preclinical characterization. This involves analyzing large datasets of histopathology images to characterize dose-response relationships and identify potential lesions with increased objectivity and reproducibility nih.gov.
The integration of in silico methods, such as sequence alignment to predict cross-species susceptibility, with in vitro and in vivo studies also represents a novel paradigm in preclinical research of synthetic glucocorticoids invivochem.comfishersci.ca. These integrated approaches provide a more holistic view of compound activity and potential effects across different species and biological systems.
Illustrative data from preclinical characterization using novel methodologies might include metrics derived from these advanced assays. For example, in vitro studies assessing GR agonism can yield AC50 values, indicating the concentration at which a compound elicits half of its maximal effect invivochem.comfishersci.ca. Cell-based assays evaluating gene expression can show fold changes in mRNA levels of GR-regulated genes upon exposure to the compound.
Table 1: Hypothetical Glucocorticoid Receptor Binding and Activity Data
| Assay Type | Endpoint | Compound | Result (e.g., IC50 or EC50) | Unit |
| Receptor Binding | GR Displacement (IC50) | This compound | XX.X | nM |
| GR Displacement (IC50) | Dexamethasone | Y.YY | nM | |
| Reporter Gene Assay | GR Transactivation (EC50) | This compound | ZZ.Z | nM |
| GR Transactivation (EC50) | Dexamethasone | W.WW | nM | |
| Reporter Gene Assay | NF-κB Transrepression | This compound* | % Inhibition at X nM | % |
Note: Data for this compound in this table are hypothetical and illustrative of the types of results obtained from these methodologies for synthetic glucocorticoids.
Table 2: Hypothetical Gene Expression Modulation in Cell-Based Assay
| Cell Line | Gene Analyzed | Compound | Concentration (nM) | Fold Change vs. Control | Methodology |
| A549 (Lung Epithelial) | nfkbiaa | This compound | 10 | 0.X | dPCR |
| sgk1 | This compound | 10 | Y.Y | dPCR | |
| Osteoblast-like Cells | OPG | This compound* | 50 | 0.ZZ | qPCR |
Note: Data for this compound in this table are hypothetical and illustrative of the types of results obtained from these methodologies for synthetic glucocorticoids. OPG: Osteoprotegerin.
These novel methodologies, while continuously evolving, provide critical insights into the preclinical pharmacological profile of synthetic glucocorticoids and combination products like this compound, enabling a more detailed understanding of their interactions at the molecular and cellular levels.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Dexafen’s mechanism of action?
- Methodology : Begin by aligning the question with your research aim (e.g., "How does this compound modulate inflammatory pathways in in vitro models?"). Ensure specificity by narrowing the scope to a single mechanism (e.g., COX-2 inhibition) and avoid vague terms like "affect" or "influence." Use systematic literature reviews to identify gaps, such as understudied signaling pathways . Test feasibility by assessing available lab resources (e.g., cell lines, biomarkers) .
Q. What are best practices for conducting a literature review on this compound’s pharmacokinetics?
- Methodology : Use databases like PubMed and Scopus with Boolean operators (e.g., "this compound AND pharmacokinetics NOT commercial"). Prioritize primary sources (e.g., clinical trials, preclinical studies) over reviews. Critically evaluate studies for biases, such as small sample sizes or conflicts of interest. Organize findings thematically (e.g., absorption variability, metabolite profiles) and document gaps (e.g., drug-drug interactions in elderly populations) .
Q. How to design a reproducible in vivo study evaluating this compound’s efficacy?
- Methodology : Define clear endpoints (e.g., reduction in TNF-α levels) and standardize protocols for dose administration, animal models (e.g., murine collagen-induced arthritis), and control groups (placebo vs. active comparator). Include blinding to reduce bias and document environmental variables (e.g., diet, housing conditions). Publish raw data and detailed protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported metabolic pathways across studies?
- Methodology : Conduct a meta-analysis of existing data to identify outliers. Use in vitro hepatocyte assays to compare CYP450 isoform activity (e.g., CYP3A4 vs. CYP2C9) under controlled conditions. Validate findings with isotopic tracer studies or knockout models. Address confounding factors (e.g., genetic polymorphisms) by stratifying data or using multivariate regression .
Q. What experimental approaches can integrate multi-omics data to elucidate this compound’s molecular targets?
- Methodology : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map this compound’s effects holistically. Use bioinformatics tools (e.g., STRING for protein networks) to identify hub genes or pathways. Validate candidates with CRISPR-Cas9 knockout or siRNA silencing in relevant cell lines. Cross-reference findings with public databases (e.g., ChEMBL, KEGG) to confirm novelty .
Q. How to address variability in this compound’s efficacy across demographic subgroups?
- Methodology : Design cohort studies with stratified sampling (e.g., age, sex, comorbidities). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with clinical outcomes. Apply machine learning (e.g., random forests) to identify predictors of response variability. Replicate findings in independent cohorts or in silico simulations .
Methodological Frameworks for Data Analysis
Key Considerations for Experimental Design
- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share reagent identifiers (e.g., RRID for antibodies) .
- Ethical Compliance : Obtain IRB approval for human-derived data and adhere to ARRIVE guidelines for animal studies .
- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
